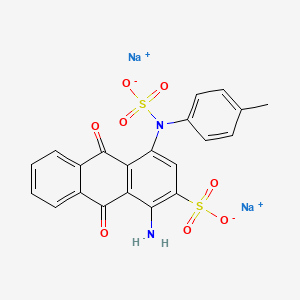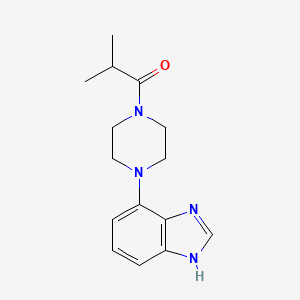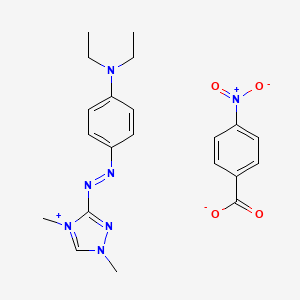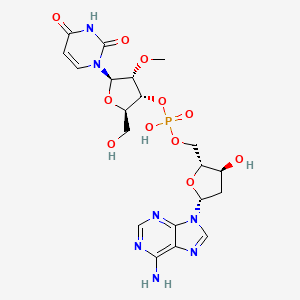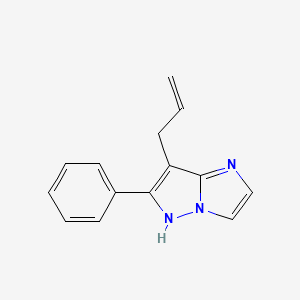
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that features an imidazo-pyrazole core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted hydrazine and an appropriate propenyl-substituted aldehyde or ketone, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogenated or amino groups.
Applications De Recherche Scientifique
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrazole: Shares a similar core structure but differs in substituent groups.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with comparable properties.
Benzimidazole: Contains an imidazole ring fused to a benzene ring, showing some structural similarity.
Uniqueness
6-Phenyl-7-(2-propenyl)-1H-imidazo(1,2-b)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propenyl group offers additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
130598-86-6 |
|---|---|
Formule moléculaire |
C14H13N3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
6-phenyl-7-prop-2-enyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C14H13N3/c1-2-6-12-13(11-7-4-3-5-8-11)16-17-10-9-15-14(12)17/h2-5,7-10,16H,1,6H2 |
Clé InChI |
UZRQNAIRFWXSGR-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




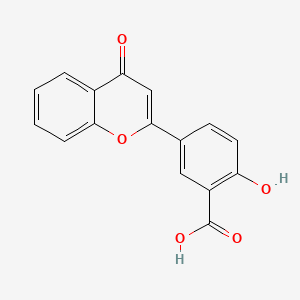
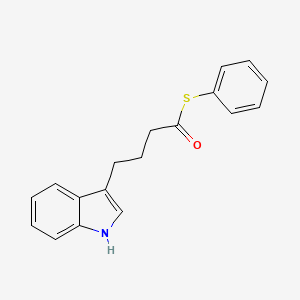
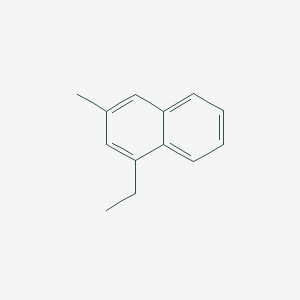
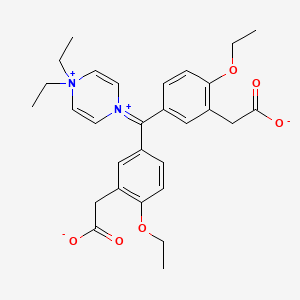
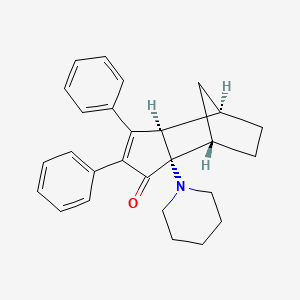
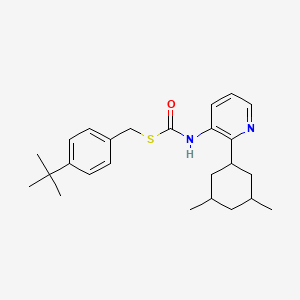
![N-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]-N-ethyl-N',N'-dimethylethylenediamine monohydrochloride](/img/structure/B12705186.png)

